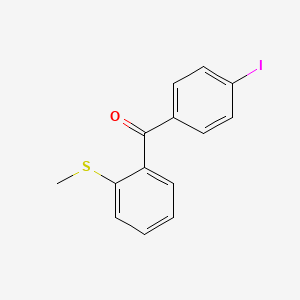

4-Iodo-2'-thiomethylbenzophenone

Beschreibung

4-Iodo-2'-thiomethylbenzophenone is a benzophenone derivative featuring an iodine atom at the 4-position of one phenyl ring and a thiomethyl (-SCH₃) group at the 2'-position of the adjacent phenyl ring. This compound is of significant interest in organic synthesis due to the unique electronic and steric effects imparted by its substituents. The iodine atom serves as a heavy halogen, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the thiomethyl group enhances electron density and influences molecular conformation .

Eigenschaften

IUPAC Name |

(4-iodophenyl)-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IOS/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPNWODLEAVXDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641536 | |

| Record name | (4-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-55-2 | |

| Record name | (4-Iodophenyl)[2-(methylthio)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2’-thiomethylbenzophenone typically involves the iodination of 2’-thiomethylbenzophenone. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid or dichloromethane. The reaction is carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods: Industrial production of 4-Iodo-2’-thiomethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Iodo-2’-thiomethylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), catalysts (copper, palladium).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products:

- Substitution reactions yield various substituted benzophenone derivatives.

- Oxidation reactions produce sulfoxides or sulfones.

- Reduction reactions result in secondary alcohols .

Wissenschaftliche Forschungsanwendungen

4-Iodo-2’-thiomethylbenzophenone is utilized in several scientific research fields, including:

Wirkmechanismus

The mechanism of action of 4-Iodo-2’-thiomethylbenzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine and thiomethyl groups contribute to its reactivity and ability to form covalent bonds with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Electronic Properties of Selected Benzophenone Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Electronic Effects |

|---|---|---|---|---|

| 4-Iodo-2'-thiomethylbenzophenone | 4-I, 2'-SCH₃ | C₁₄H₁₁IOS | 354.21* | Electron-rich (thiomethyl), heavy halogen |

| 4-Fluoro-2'-iodobenzophenone | 4-F, 2'-I | C₁₃H₈FIO | 326.11 | Electron-withdrawing (F), heavy halogen |

| 4-Iodo-4'-methylthiobenzophenone | 4-I, 4'-SCH₃ | C₁₄H₁₁IOS | 354.21 | Electron-rich (thiomethyl), para-substituent |

| 3-Iodo-2-phenylbenzo[b]thiophene | 3-I, 2-Ph (benzo[b]thiophene) | C₁₄H₉IS | 336.19 | Planar heterocyclic system, reactive iodine |

*Molecular weight inferred from structurally similar compounds in .

Key Observations:

- Thiomethyl vs. Fluoro Substituents: The thiomethyl group in 4-Iodo-2'-thiomethylbenzophenone donates electrons via its lone pairs, increasing nucleophilicity at the benzophenone core. In contrast, the fluorine atom in 4-Fluoro-2'-iodobenzophenone withdraws electrons, making the compound more electrophilic .

- Heterocyclic Analogs: Benzo[b]thiophene derivatives (e.g., 3-Iodo-2-phenylbenzo[b]thiophene) exhibit planar structures with enhanced π-conjugation, differing markedly from the non-planar benzophenone scaffold .

Biologische Aktivität

4-Iodo-2'-thiomethylbenzophenone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With the molecular formula C14H11IOS, it consists of a benzophenone core with an iodine atom and a thiomethyl group that significantly influence its reactivity and biological interactions.

The compound features:

- IUPAC Name : (3-iodophenyl)-(2-methylsulfanylphenyl)methanone

- Molecular Weight : 354.21 g/mol

- Structure : Characterized by the presence of an iodine substituent and a thiomethyl group, which are critical for its biological activity.

4-Iodo-2'-thiomethylbenzophenone exhibits various mechanisms of action, primarily through:

- Protein Interaction : The iodine atom and thiomethyl group facilitate interactions with cellular proteins and enzymes, potentially inhibiting specific biochemical pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

Anticancer Properties

Research indicates that 4-Iodo-2'-thiomethylbenzophenone may have significant anticancer effects. In vitro studies have shown:

- Inhibition of Tumor Growth : The compound has been observed to inhibit the growth of cancer cells in several models, particularly in breast cancer cell lines. It effectively blocked estrogenic stimulation in these cells, demonstrating potential as an anticancer agent .

- Mechanistic Studies : The compound's ability to interfere with steroidogenesis pathways suggests it could be effective in targeting hormone-dependent cancers .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties:

- Microbial Inhibition : Studies indicate that 4-Iodo-2'-thiomethylbenzophenone can inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

Comparative Analysis

When compared to similar compounds, such as other benzophenone derivatives:

- Structural Similarities : Compounds like 3-Iodo-4'-methylbenzophenone share structural characteristics but differ in functional groups that affect biological activity.

- Unique Properties : The unique substitution pattern of 4-Iodo-2'-thiomethylbenzophenone imparts distinct chemical reactivity and biological effects not seen in its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.